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molecular formula C14H11Cl B155792 trans-4-Chlorostilbene CAS No. 1657-50-7

trans-4-Chlorostilbene

Cat. No. B155792
M. Wt: 214.69 g/mol
InChI Key: TTYKTMUIQGPMMH-VOTSOKGWSA-N
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Patent
US04335055

Procedure details

The procedure described in Example 1 is followed, except that 17.5 g (0.1 mol) of 4-chlorobenzoyl chloride, 13.02 g (0.125 mol) of styrene, 35.37 g (0.1 mol) of tri-2-ethylhexylamine and 0.1773 g (0.01 mol) of palladium chloride are used. After a reaction time of 4 hours at 120° C., 9.3 g (0.0433 mol) of 4-chlorostilbene, corresponding to a yield of 43.3% of theory, are obtained in the form of white flakes; melting point 129°-130° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
tri-2-ethylhexylamine
Quantity
35.37 g
Type
reactant
Reaction Step Three
Name
palladium chloride
Quantity
0.1773 g
Type
catalyst
Reaction Step Four
Yield
43.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.C=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[Pd](Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
13.02 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
tri-2-ethylhexylamine
Quantity
35.37 g
Type
reactant
Smiles
Step Four
Name
palladium chloride
Quantity
0.1773 g
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0433 mol
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 43.3%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04335055

Procedure details

The procedure described in Example 1 is followed, except that 17.5 g (0.1 mol) of 4-chlorobenzoyl chloride, 13.02 g (0.125 mol) of styrene, 35.37 g (0.1 mol) of tri-2-ethylhexylamine and 0.1773 g (0.01 mol) of palladium chloride are used. After a reaction time of 4 hours at 120° C., 9.3 g (0.0433 mol) of 4-chlorostilbene, corresponding to a yield of 43.3% of theory, are obtained in the form of white flakes; melting point 129°-130° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
13.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
tri-2-ethylhexylamine
Quantity
35.37 g
Type
reactant
Reaction Step Three
Name
palladium chloride
Quantity
0.1773 g
Type
catalyst
Reaction Step Four
Yield
43.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.C=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[Pd](Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
13.02 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
tri-2-ethylhexylamine
Quantity
35.37 g
Type
reactant
Smiles
Step Four
Name
palladium chloride
Quantity
0.1773 g
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0433 mol
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 43.3%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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